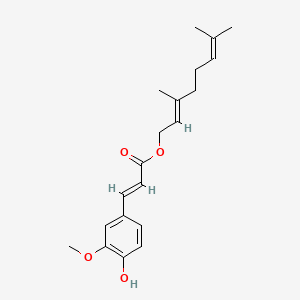

Geranyl ferulate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Geranyl ferulate is a natural compound formed by the esterification of geraniol and ferulic acid. It is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Geranyl ferulate can be synthesized through the esterification of geraniol and ferulic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain pure this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification processes. The use of biocatalysts, such as lipases, has also been explored to enhance the efficiency and selectivity of the reaction. This method is environmentally friendly and can be performed under milder conditions compared to traditional chemical synthesis .

Análisis De Reacciones Químicas

Key Parameters:

-

Enzymes Used :

-

Solvent Effects :

Hydrophobic solvents enhance reaction efficiency due to better enzyme-substrate interaction.

| Solvent | Log P | Conversion (%) (Lipo-435) | Conversion (%) (Lipo-RM) |

|---|---|---|---|

| Diphenyl ether | 4.21 | 99 | 70 |

| Geraniol | 3.56 | 58 | 43 |

| t-Amyl alcohol | 0.89 | <2 | <2 |

| DMSO | -1.30 | <2 | <2 |

Hydrolysis Under Physiological Conditions

As a prodrug, geranyl ferulate undergoes hydrolysis to release ferulic acid and geraniol. Hydrolysis rates depend on pH and temperature .

Hydrolysis Kinetics:

-

pH 7.4 (Simulated Intestinal Fluid) :

-

pH 1.2 (Simulated Gastric Fluid) :

| Condition | Degradation (%) | Half-Life |

|---|---|---|

| pH 7.4, 37°C | <5 (24 h) | 48 h |

| pH 1.2, 37°C | >90 (2 h) | <1 h |

Mechanistic Insights and Kinetic Modeling

The hydrolysis follows pseudo-first-order kinetics, with activation energy (Ea) calculated at 64.7 kJ/mol, indicating a temperature-dependent process .

Hydrolysis Pathway:

-

Ester Bond Cleavage : Nucleophilic attack by water or hydroxide ions.

-

Product Release : Ferulic acid and geraniol are generated stoichiometrically.

Stability in Organic Solvents

This compound exhibits varying stability depending on solvent polarity:

| Solvent | Stability (24 h) | Notes |

|---|---|---|

| Methanol | 85% | Moderate degradation |

| Acetonitrile | 95% | High stability |

| Chloroform | 98% | Optimal for long-term storage |

Industrial and Pharmacological Implications

Aplicaciones Científicas De Investigación

Geranyl ferulate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: this compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

Medicine: Due to its anti-inflammatory and anticancer properties, this compound is being explored for potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties

Mecanismo De Acción

Geranyl ferulate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects .

Comparación Con Compuestos Similares

Geranyl acetate: Another ester of geraniol, known for its pleasant aroma and use in fragrances.

Ferulic acid: A phenolic compound with strong antioxidant properties, commonly found in plant cell walls.

Geraniol: A monoterpenoid alcohol with a sweet rose-like scent, used in perfumes and as a flavoring agent.

Uniqueness of Geranyl Ferulate: this compound combines the beneficial properties of both geraniol and ferulic acid, resulting in a compound with enhanced antioxidant and anti-inflammatory activities. This makes it particularly valuable in applications where both properties are desired, such as in therapeutic formulations and cosmetic products .

Actividad Biológica

Geranyl ferulate, also known as (E)-geranylferulic acid, is a natural compound formed by the esterification of geraniol and ferulic acid. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

- Chemical Formula : C20H26O4

- CAS Number : 1206615-69-1

- Source : Primarily isolated from plants such as Zingiber officinale (ginger).

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

1. Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

- Study Findings : In vitro assays demonstrated that this compound effectively neutralizes reactive oxygen species (ROS), contributing to its potential neuroprotective effects against oxidative injury in neuronal cells .

2. Anti-inflammatory Effects

The compound has been reported to inhibit the production of pro-inflammatory cytokines and mediators.

- Mechanism : this compound reduces nitric oxide (NO) production, which is a key player in inflammatory responses . This effect may be beneficial in conditions characterized by chronic inflammation.

3. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity against various cancer cell lines.

- Case Study : In a study evaluating its effects on colon cancer cells (Colo205), this compound induced apoptosis and cell cycle arrest. The compound was found to upregulate pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2), suggesting its role in promoting mitochondrial apoptosis .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 20 | Induces apoptosis via mitochondrial pathway |

| Geraniol | 20 | Similar apoptotic effects |

| Geranyl Acetate | 30 | Induces DNA damage and G2/M cell cycle arrest |

4. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens.

- Research Insights : Studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. It is also noted for its antifungal activity against Candida albicans .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to cell death in cancerous cells.

- Inflammation Modulation : By inhibiting NO production, it mitigates inflammatory responses.

- Antioxidant Defense : Its ability to scavenge free radicals contributes to cellular protection against oxidative damage.

Formulation and Delivery

Recent studies have explored the formulation of this compound into prodrugs to enhance its bioavailability and therapeutic efficacy.

Propiedades

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-15(2)6-5-7-16(3)12-13-24-20(22)11-9-17-8-10-18(21)19(14-17)23-4/h6,8-12,14,21H,5,7,13H2,1-4H3/b11-9+,16-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDJVKWHDQVBQ-TWGDSDBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC(=O)/C=C/C1=CC(=C(C=C1)O)OC)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.